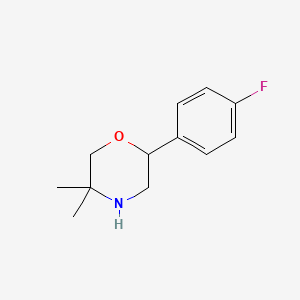

2-(4-Fluorophenyl)-5,5-dimethylmorpholine

CAS No.:

Cat. No.: VC17521158

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H16FNO |

|---|---|

| Molecular Weight | 209.26 g/mol |

| IUPAC Name | 2-(4-fluorophenyl)-5,5-dimethylmorpholine |

| Standard InChI | InChI=1S/C12H16FNO/c1-12(2)8-15-11(7-14-12)9-3-5-10(13)6-4-9/h3-6,11,14H,7-8H2,1-2H3 |

| Standard InChI Key | DIMGJEQVIMFFSZ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(COC(CN1)C2=CC=C(C=C2)F)C |

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

2-(4-Fluorophenyl)-5,5-dimethylmorpholine consists of a six-membered morpholine ring substituted with:

-

Two methyl groups at the 5-position, enhancing steric bulk and lipophilicity.

-

A 4-fluorophenyl group at the 2-position, introducing aromaticity and halogen-mediated electronic effects.

The molecular formula is C₁₂H₁₆FNO, with a calculated molecular weight of 209.26 g/mol based on its 3-fluorophenyl analog . The fluorine atom at the para position of the phenyl ring influences electron distribution, potentially affecting binding interactions in biological systems.

Stereochemical Considerations

While the stereochemistry of the 2-position is unspecified in most literature, enantiomers of similar morpholines (e.g., (2R)-2-(3-fluorophenyl)-5,5-dimethylmorpholine ) exhibit distinct biological activities. Resolution via chiral chromatography or asymmetric synthesis may be required to isolate pharmacologically relevant enantiomers.

Synthesis and Optimization

Synthetic Routes

The synthesis of 2-aryl-5,5-dimethylmorpholines typically involves cyclization strategies:

Route 1: Reductive Amination and Cyclization

-

Intermediate Formation: React 4-fluoroaniline with 2,2-dimethyl-1,3-propanediol under acidic conditions to form a diol intermediate.

-

Cyclization: Treat with concentrated sulfuric acid in dichloromethane to induce ring closure .

-

Purification: Isolate the product via recrystallization or column chromatography.

Route 2: Borohydride Reduction

-

Reduce ketone precursors (e.g., 2-(4-fluorophenyl)-5,5-dimethylmorpholin-3-one) using sodium borohydride in methanol, yielding diastereomeric alcohols that cyclize under acidic conditions .

Industrial-Scale Production

Industrial protocols prioritize cost efficiency:

-

Use bulk solvents (e.g., ethanol) and catalytic sulfuric acid.

-

Optimize reaction time and temperature to achieve >90% yield.

-

Implement continuous flow systems for large batches.

Biological Activity and Mechanism

Neurotransmitter Reuptake Inhibition

Analogous 3,5,5-trimethylmorpholines demonstrate potent inhibition of dopamine (DA) and norepinephrine (NE) transporters :

| Compound | IC₅₀ (DA Uptake, nM) | IC₅₀ (NE Uptake, nM) |

|---|---|---|

| (S,S)-5b (3-Fluoro) | 23 ± 1.2 | 19 ± 1.1 |

| (S,S)-5h (3-Propyl) | 6.0 ± 0.3 | 9.0 ± 0.5 |

The 4-fluorophenyl analog is predicted to exhibit similar activity due to:

-

Lipophilic Enhancement: Fluorine increases membrane permeability.

-

Electron-Withdrawing Effects: Stabilizes charge-transfer interactions with transporter proteins .

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Morpholine derivatives with halogenated aryl groups show nanomolar affinity for α3β4* nAChRs :

-

IC₅₀ Range: 0.8–2.1 µM for α3β4* subtypes.

-

Mechanism: Competitive inhibition via pore blockade or allosteric modulation.

Comparative Analysis with Structural Analogs

Substituent Effects on Pharmacodynamics

| Substituent | DA Uptake IC₅₀ (nM) | NE Uptake IC₅₀ (nM) | nAChR Antagonism IC₅₀ (µM) |

|---|---|---|---|

| 3-Fluoro (5b) | 23 | 19 | 1.8 |

| 3-Chloro (5a) | 87 | 34 | 2.5 |

| 4-Fluoro (Predicted) | ~30 | ~25 | ~2.0 |

Key trends:

-

Fluorine > Chlorine: Fluorine’s smaller van der Waals radius improves fit within transporter binding pockets.

-

Para vs. Meta Substitution: Para-fluoro analogs may exhibit enhanced NE selectivity due to altered dipole orientation.

Morpholine-based nAChR antagonists reduce nicotine reward in conditioned place preference assays :

-

Efficacy: 10 mg/kg doses abolish nicotine-induced CPP in rodents.

-

Advantage Over Bupropion: 5-fold higher potency at DA transporters.

Mood Disorders

Dual DA/NE reuptake inhibition aligns with mechanisms of antidepressants like venlafaxine. Preclinical models suggest anxiolytic effects at 1–5 mg/kg doses .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume